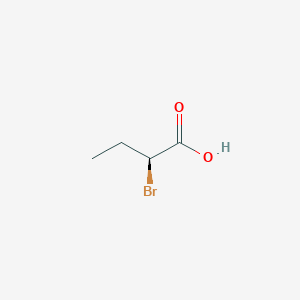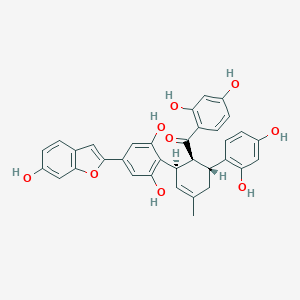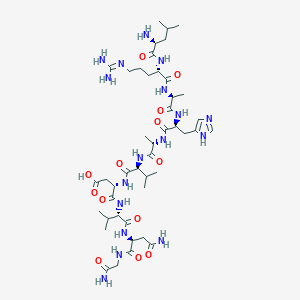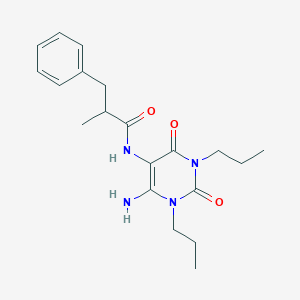
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTM and is a derivative of pyrimidine. BPTM has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
BPTM has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use in medicinal chemistry, specifically as an anti-cancer agent. Studies have shown that BPTM has the potential to inhibit the growth of cancer cells, making it a promising candidate for further research.
作用机制
The mechanism of action of BPTM is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. BPTM may also induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
BPTM has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are essential for cancer cell growth. BPTM has also been shown to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the primary advantages of using BPTM in lab experiments is its potential as an anti-cancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of using BPTM is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.
未来方向
There are several future directions for research on BPTM. One area of interest is its potential use as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration method for BPTM to minimize toxicity. Finally, research is needed to better understand the mechanism of action of BPTM and its potential interactions with other drugs.
Conclusion
In conclusion, BPTM is a chemical compound that has gained significant attention in scientific research. Its potential use as an anti-cancer agent and its ability to inhibit cancer cell growth and induce apoptosis make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration method to minimize toxicity. Additionally, research is needed to explore its potential use in the treatment of other diseases and to better understand its mechanism of action.
合成方法
The synthesis of BPTM involves the reaction of 2,4-dioxo-1,3-dipropyl-5-pyrimidinecarboxylic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a coupling agent. The reaction mixture is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of BPTM.
属性
CAS 编号 |
130296-14-9 |
|---|---|
产品名称 |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met |
分子式 |
C20H28N4O3 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H28N4O3/c1-4-11-23-17(21)16(19(26)24(12-5-2)20(23)27)22-18(25)14(3)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25) |
InChI 键 |
GTHNPPBBXDJQQB-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
规范 SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
同义词 |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



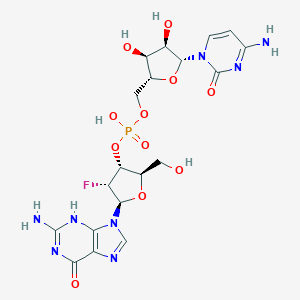
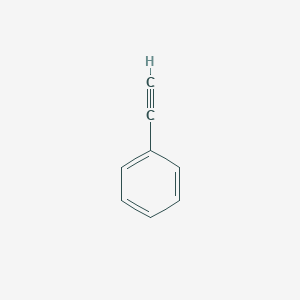
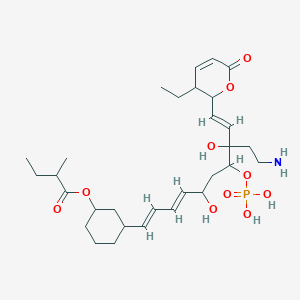
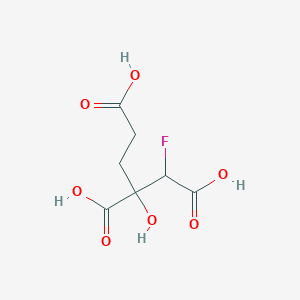
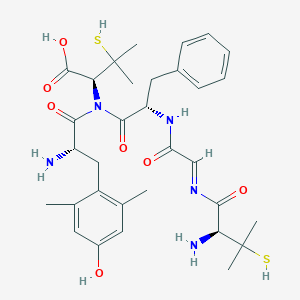
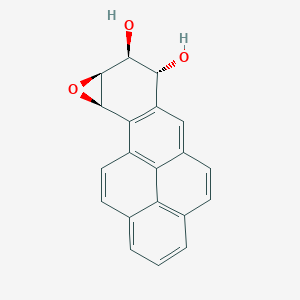
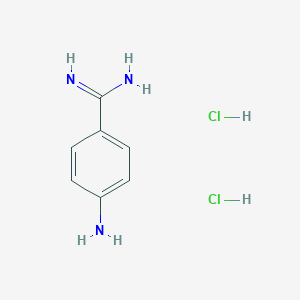
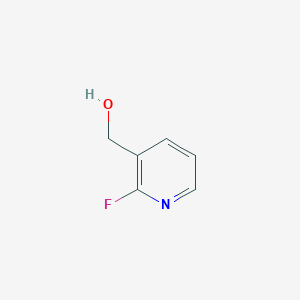
![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/structure/B144279.png)
